molecular formula C11H9N3O4 B12039607 5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide

5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide

Cat. No.: B12039607
M. Wt: 247.21 g/mol
InChI Key: PMFNKUVWSSGKPX-UHFFFAOYSA-N
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Description

5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide typically involves the reaction of 4-nitroaniline with 5-methylisoxazole-4-carbonyl chloride. The reaction is carried out in acetonitrile at room temperature, with the carbonyl chloride being added dropwise to the stirred solution of 4-nitroaniline . This method ensures a high yield of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Reduction of the nitro group: yields 5-Methyl-N-(4-aminophenyl)-3-isoxazolecarboxamide.

    Substitution reactions: can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While these compounds share the 5-methyl-N-(4-nitrophenyl) moiety, they differ in their heterocyclic rings (isoxazole vs. triazole or thiophene).
  • Biological Activity: The presence of different heterocyclic rings can significantly influence the biological activity and specificity of these compounds.
  • Chemical Reactivity: The reactivity of these compounds can vary based on the nature of the heterocyclic ring and the substituents attached to it.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

5-methyl-N-(4-nitrophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9N3O4/c1-7-6-10(13-18-7)11(15)12-8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,15)

InChI Key

PMFNKUVWSSGKPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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